![molecular formula C28H29N3O5 B2823803 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide CAS No. 899900-80-2](/img/no-structure.png)

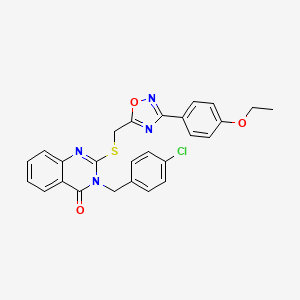

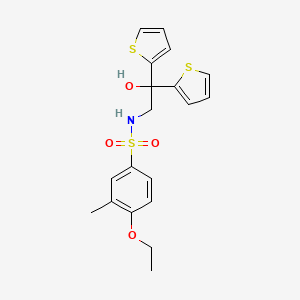

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

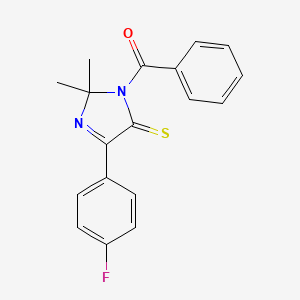

“N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide” is a chemical compound with the formula C12H17NO3 . It has a molecular weight of 223.2683 . It is also known by other names such as Acetamide, N- (3,4-dimethoxyphenethyl)-; N- (3,4-Dimethoxyphenethyl)acetamide; N-Acetyl-3,4-dimethoxyphenethylamine; N-Acetylhomoveratrylamine; Benzenethanamine, N-acetyl-3,4-dimethoxy-; N-Acetyl-2- [3,4-dimethoxyphenyl]ethylamine; NSC 33790; NSC 34977; 3,4-Dimethoxyphenylethylamine, N-acetyl- .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis and Reactivity : The synthesis of related compounds involves the cleavage of N-[2-(3,4-dimethoxyphenyl)ethyl]acetamides with boron tribromide, leading to catechols and cyclization products, highlighting the compound's utility in chemical transformations and potential for generating novel chemical entities Niederstein & Peter, 1989.

Structural Studies : Research on structurally similar compounds has explored their crystal structures, revealing insights into their molecular configurations and the influence of hydrogen bonding on their self-assembly processes. Such studies are crucial for understanding the compound's interactions at the molecular level Karmakar et al., 2007.

Pharmacological Applications

Antitumor Activity : A novel series of quinazolinones, which share a core structure with the compound , have been synthesized and evaluated for in vitro antitumor activity. These studies demonstrate the potential of such compounds in cancer therapy, with some derivatives showing significant broad-spectrum antitumor activity Al-Suwaidan et al., 2016.

Antimicrobial Agents : Synthesis and characterization of new quinazolines with potential antimicrobial properties highlight the compound's relevance in developing new treatments against bacterial and fungal infections Desai et al., 2007.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide involves the condensation of 3,4-dimethoxyphenethylamine with 4-ethylphenylglyoxal followed by cyclization with anthranilic acid to form the quinazolinone ring. The resulting intermediate is then acetylated with acetic anhydride to form the final product.", "Starting Materials": [ "3,4-dimethoxyphenethylamine", "4-ethylphenylglyoxal", "anthranilic acid", "acetic anhydride", "diethyl ether", "sodium hydroxide", "hydrochloric acid", "ice" ], "Reaction": [ "Step 1: Dissolve 3,4-dimethoxyphenethylamine (1.0 eq) in diethyl ether and add 4-ethylphenylglyoxal (1.2 eq) and sodium hydroxide (1.2 eq). Stir the mixture at room temperature for 2 hours.", "Step 2: Add hydrochloric acid to the reaction mixture to adjust the pH to 2-3. Extract the product with diethyl ether and dry over anhydrous sodium sulfate.", "Step 3: Dissolve the resulting intermediate in acetic anhydride (1.5 eq) and heat the mixture at 80°C for 2 hours.", "Step 4: Cool the reaction mixture in an ice bath and add water to precipitate the product. Filter the product and wash with water to obtain the final product." ] } | |

Número CAS |

899900-80-2 |

Fórmula molecular |

C28H29N3O5 |

Peso molecular |

487.556 |

Nombre IUPAC |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-ethylphenyl)-2,4-dioxoquinazolin-1-yl]acetamide |

InChI |

InChI=1S/C28H29N3O5/c1-4-19-9-12-21(13-10-19)31-27(33)22-7-5-6-8-23(22)30(28(31)34)18-26(32)29-16-15-20-11-14-24(35-2)25(17-20)36-3/h5-14,17H,4,15-16,18H2,1-3H3,(H,29,32) |

Clave InChI |

IUGVUDFUUSCNGN-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CC(=C(C=C4)OC)OC |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-imidazole-5-carboxamide](/img/structure/B2823720.png)

![6-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1H-indole-2-carboxamide](/img/structure/B2823724.png)

![1-{4-[4-(Piperidinocarbonyl)piperidino]phenyl}-1-ethanone](/img/structure/B2823729.png)

![5-fluoro-2-methoxy-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2823738.png)

![cyclopentyl(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2823742.png)